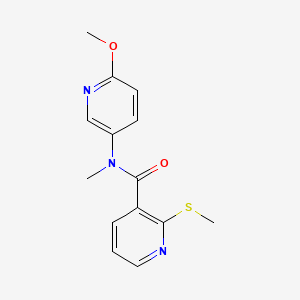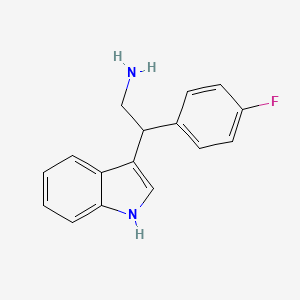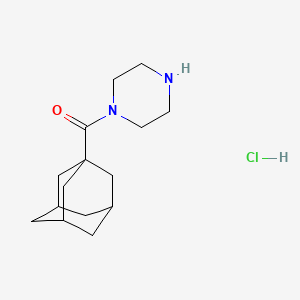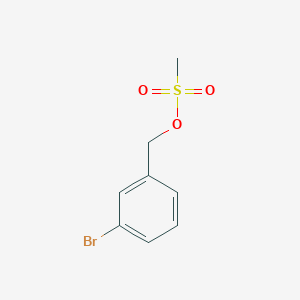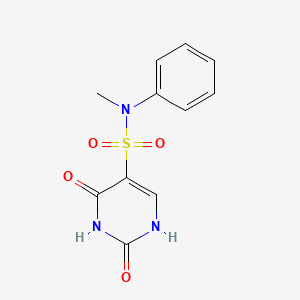![molecular formula C27H16BrN3O5 B2432336 [2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 522655-41-0](/img/structure/B2432336.png)
[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C27H16BrN3O5 and its molecular weight is 542.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Research on naphthalene derivatives highlights innovative synthetic methods and chemical transformations. For instance, a study detailed a new route for manufacturing 3-Cyano-1-naphthalenecarboxylic acid, which is crucial for tachykinin receptor antagonists, through a process that avoids operational difficulties and improves yield over previous methods (Ashworth et al., 2003). Another study explored the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones, leading to naphthalene derivatives through a proposed mechanism involving displacement and cycloaddition reactions (Faragher & Gilchrist, 1976).
Structural Diversity and Luminescence
The structural diversity and luminescent properties of naphthalene-based metal-organic frameworks (MOFs) have been studied, demonstrating their potential for selective detection of aromatic amines in water. This indicates the compound's utility in sensor technology and environmental monitoring (Chakraborty, Das, & Mandal, 2019).
Catalytic Applications and Functionalization
Research has also focused on the catalytic applications and functionalization of naphthalene derivatives. The Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones exemplify the utility of these compounds in synthesizing complex molecular structures (Harada et al., 2007). Additionally, Ni-Catalyzed reductive arylalkenylation of alkynes presents a novel protocol for the selective synthesis of polysubstituted naphthalenes, highlighting the compound's role in organic synthesis (Zeng et al., 2022).
Environmental and Analytical Applications
The use of naphthalene derivatives in environmental and analytical chemistry is illustrated by studies on the preconcentration and determination of metals using specific adsorbents. This research underscores the potential for using these compounds in environmental monitoring and remediation (Pancras & Puri, 2002).
properties
IUPAC Name |
[2-bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16BrN3O5/c28-22-15-17(14-19(16-29)26(32)30-23-10-3-4-11-24(23)31(34)35)12-13-25(22)36-27(33)21-9-5-7-18-6-1-2-8-20(18)21/h1-15H,(H,30,32)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQTGPVKSYQTI-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

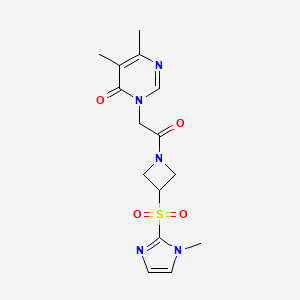


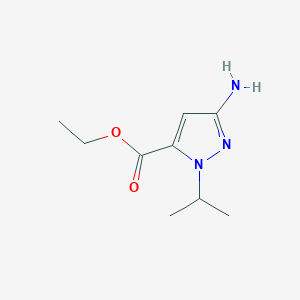
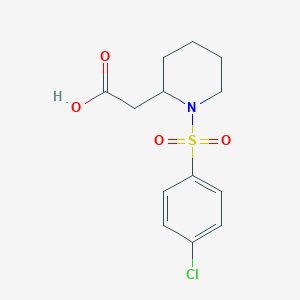
![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)
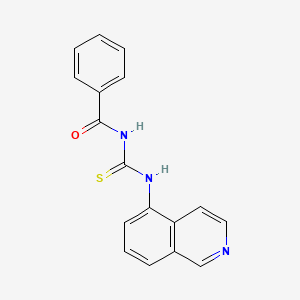
![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)
